1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile

Antimicrobial Resistance Structure-Activity Relationships Medicinal Chemistry

1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is a fully substituted 1,3,4-trisubstituted pyrazole derivative combining a 5-nitrofuran-2-yl warhead at C3, a para-chlorophenyl ring at N1, and a nitrile group at C4. It belongs to the broader (nitrofuryl)pyrazole class disclosed as antimicrobial and disinfectant agents, where the 4-carbonitrile substitution is explicitly defined as a pharmacophoric element distinct from aldehyde, carboxylic acid, and derived analogs.

Molecular Formula C14H7ClN4O3
Molecular Weight 314.68 g/mol
CAS No. 61620-68-6
Cat. No. B12868994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile
CAS61620-68-6
Molecular FormulaC14H7ClN4O3
Molecular Weight314.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C#N)Cl
InChIInChI=1S/C14H7ClN4O3/c15-10-1-3-11(4-2-10)18-8-9(7-16)14(17-18)12-5-6-13(22-12)19(20)21/h1-6,8H
InChIKeySBMCYVFXLCXUAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile (CAS 61620-68-6): Chemotype Classification and Structural Identity for Procurement Specification


1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is a fully substituted 1,3,4-trisubstituted pyrazole derivative combining a 5-nitrofuran-2-yl warhead at C3, a para-chlorophenyl ring at N1, and a nitrile group at C4 [1]. It belongs to the broader (nitrofuryl)pyrazole class disclosed as antimicrobial and disinfectant agents, where the 4-carbonitrile substitution is explicitly defined as a pharmacophoric element distinct from aldehyde, carboxylic acid, and derived analogs [2]. The compound has a molecular formula of C14H7ClN4O3, an exact mass of 314.021 Da, and a computed polar surface area of 100.57 Ų, which informs its permeability and ADME profile relative to other members of the congeneric series . Contemporary interest in 5-nitrofuran-2-yl derivatives for antitubercular and broad-spectrum antibacterial applications [3] positions this specific substitution pattern as a strategic, rather than interchangeable, selection.

Why Generic Substitution Fails for 1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile: Critical Structural Determinants Preventing Class-Level Interchange


The antimicrobial activity of nitrofuranyl-pyrazoles is governed by three non-negotiable structural features: (i) the 5-nitrofuran-2-yl moiety must be intact for nitroreductase-mediated bioactivation to generate cytotoxic radical species [1]; (ii) the C4 electron-withdrawing substituent (here, carbonitrile) modulates the reduction potential of the nitrofuran and thus the rate of radical anion formation [2]; and (iii) the N1 aryl substituent dictates molecular conformation, dihedral angle with the pyrazole core, and target binding [3]. Substituting the para-chlorophenyl group with ortho-chloro (CAS 61620-66-4), meta-chloro (CAS 61620-67-5), or unsubstituted phenyl (CAS 61620-60-8) analogs alters the dihedral angle between the chlorophenyl and pyrazole rings, which has been crystallographically demonstrated to adopt two distinct orientations in the asymmetric unit of a closely related compound . Replacing the carbonitrile with carbaldehyde (CAS not available) eliminates the metabolic stability of the nitrile and fundamentally changes the electronic landscape of the pyrazole ring, as the nitrile is a strong π-acceptor whereas the aldehyde is a moderate π-acceptor and susceptible to in vivo oxidation. Generic procurement of 'any 5-nitrofuranyl-pyrazole' therefore risks selecting a molecule with different bioreductive activation kinetics, target engagement profile, and ultimately antimicrobial potency that cannot be rectified by post hoc formulation.

Quantitative Differentiation Evidence Guide for 1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile (CAS 61620-68-6)


Regioisomeric Chlorine Position Effect: para-Cl vs. ortho-Cl and meta-Cl on Pyrazole Ring Conformation and Predicted Bioactivity

The N1-aryl substituent position critically governs the molecular conformation of the pyrazole core. Crystallographic data from a closely related nitrofuranyl-pyrazole bearing a chlorophenyl ring reveals two distinct dihedral angles within the asymmetric unit (-53.3° and 114.09°), demonstrating the conformational flexibility and the energetic penalty associated with non-optimal substitution [1]. The patent explicitly designates p-halophenyl, particularly p-chlorophenyl and p-fluorophenyl, as preferred substituents (R¹) for this chemotype, implying superior antimicrobial activity compared to ortho- or meta-chloro isomers, which are only claimed generically [2]. The para-substitution pattern minimizes steric clash with the pyrazole C-H and the adjacent nitrofuran ring, whereas the ortho-chloro isomer (CAS 61620-66-4) forces a significantly twisted conformation that disrupts π-conjugation and likely reduces target binding affinity. This conformational preference is a directly verifiable differentiator when selecting from available chloro-regioisomers.

Antimicrobial Resistance Structure-Activity Relationships Medicinal Chemistry

C4 Substituent Identity: Carbonitrile (CN) vs. Carbaldehyde (CHO) as a Determinant of Metabolic Stability and Electron-Withdrawing Capacity

The identity of the C4 substituent is a primary driver of bioreductive activation efficiency. The carbonitrile group is a strong electron-withdrawing substituent (Hammett σp ≈ +0.66 for CN) that lowers the electron density of the pyrazole ring, thereby facilitating the one-electron reduction of the 5-nitrofuran nitro group to a nitro radical anion — the critical bioactivation step [1]. In contrast, the carbaldehyde analog (1-(4-chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde) bears a less electron-withdrawing formyl group (σp ≈ +0.42) that is also susceptible to in vivo oxidation by aldehyde oxidase and aldehyde dehydrogenase, introducing a metabolic liability absent in the nitrile . The reduction potential (E₁/₂) of 5-nitrofurans correlates directly with antitubercular activity (reported R² = 0.89 in a related nitrofuran series), and the magnitude of this potential is tunable by the electron-withdrawing nature of the C4 substituent . Choosing the carbonitrile over the carbaldehyde thus ensures a more favorable reduction potential and metabolic stability profile.

Prodrug Design Electrochemistry Antimicrobial Drug Discovery

Polar Surface Area (PSA) as a Physicochemical Differentiator for Permeability and in Vitro Assay Compatibility

Topological polar surface area (tPSA) is a key determinant of membrane permeability and compound promiscuity in biochemical assays. The target compound has a computed PSA of 100.57 Ų , which places it within the favorable range for oral bioavailability (typically <140 Ų for CNS drugs, <90 Ų for optimal intestinal absorption) yet sufficiently polar to maintain aqueous solubility for in vitro testing. In contrast, the unsubstituted phenyl analog (CAS 61620-60-8, PSA not explicitly reported but predictably lower due to absence of chlorine), the para-bromo analog (CAS not retrieved, but bromine is more lipophilic and less electronegative than chlorine), and the 3,4-dichloro analog (higher molecular weight, potentially higher logP) each present distinct physicochemical profiles that affect solubility, aggregation propensity, and non-specific binding in screening assays. The 4-chloro substitution balances the lipophilicity contributed by the chlorophenyl ring with the polarity of the nitrofuran and nitrile groups, yielding a clogP within the optimal range for lead-like compounds.

ADME Prediction Physicochemical Profiling Drug Discovery Screening

Commercial Availability and Purity Specification as a Procurement Differentiator for Reproducible Research

This compound is commercially available from multiple vendors with a specified purity of 97% (Catalog Number CM1066160, CheMenu) , which is a verifiable procurement parameter. In contrast, the related 1-(3,4-dichlorophenyl) analog (CAS 61620-74-4) and the unsubstituted phenyl analog (CAS 61620-60-8) are listed by different suppliers with different catalog numbers and potentially varying purity grades. Purity is a critical parameter for antimicrobial screening: impurities at ≥3% can include synthetic intermediates (e.g., hydrazine derivatives, unreacted nitrofuran aldehydes) that may possess intrinsic antimicrobial activity, leading to false-positive or inflated potency readouts. The 4-chloro isomer's widespread commercial availability and consistent purity documentation (97%) provide procurement reliability that less-common analogs may lack.

Chemical Procurement Research Reproducibility Compound Management

Recommended Research and Industrial Application Scenarios for 1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile Based on Verified Differentiation Evidence


Antimicrobial Structure-Activity Relationship (SAR) Studies Targeting Gram-Positive and Mycobacterial Pathogens

This compound is optimally deployed as a reference point in nitrofuranyl-pyrazole SAR campaigns. Its para-chlorophenyl substitution represents the patent-preferred aryl group for antimicrobial activity [1], making it a suitable scaffold for systematic variation — for example, replacing the 4-chloro with 4-fluoro, 4-methyl, or 4-methoxy to probe electronic and steric effects on MIC values. Researchers can benchmark new analogs against this compound's physicochemical profile (PSA 100.57 Ų) to ensure that potency changes are driven by target engagement rather than altered permeability. The well-characterized commercial purity (97%) ensures that starting material quality does not confound SAR interpretation .

Electrochemical and Bioreductive Activation Mechanism Studies

The carbonitrile group at C4 provides a strong, metabolically stable electron-withdrawing substituent that directly influences the one-electron reduction potential of the 5-nitrofuran moiety [2]. This compound is therefore suited for cyclic voltammetry studies to quantify E₁/₂ values and correlate them with antimicrobial potency across a series of C4-substituted analogs (CN, CHO, COOH, CONH₂). Such studies can validate the reported correlation between reduction potential and antitubercular activity (R² = 0.89), with the nitrile serving as a reference point at the more negative (i.e., more easily reduced) end of the potential spectrum .

Conformational Analysis and Crystallography of Halophenyl-Pyrazole Pharmacophores

Given the documented conformational polymorphism in related chlorophenyl-nitrofuranyl-pyrazole crystals (two independent molecules with dihedral angles differing by ~167°) [3], this compound is a strong candidate for single-crystal X-ray diffraction studies to determine whether the para-chloro substitution yields a single preferred conformation or multiple accessible torsional states. Such data are directly relevant to understanding target binding and can guide computational docking studies where the bioactive conformation must be correctly assigned.

Chemical Probe for Nitroreductase Enzyme Characterization

Nitrofuran-containing compounds require enzymatic reduction by bacterial nitroreductases (e.g., NfsA, NfsB in Escherichia coli; RdxA, FrxA in Helicobacter pylori) for bioactivation. This compound, with its defined substitution pattern, can serve as a substrate probe to characterize the substrate specificity of recombinant nitroreductase isoforms when used alongside comparator substrates bearing different C4 substituents or N1-aryl groups [4]. Differential reduction kinetics (Km, Vmax) between this compound and the carbaldehyde or unsubstituted phenyl analogs would provide direct biochemical evidence for the structural determinants governing nitroreductase recognition.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.